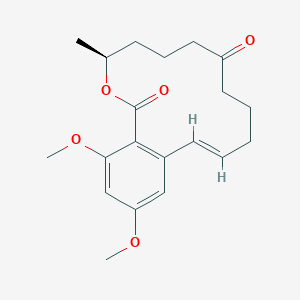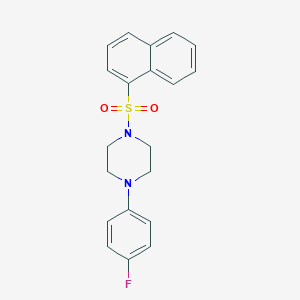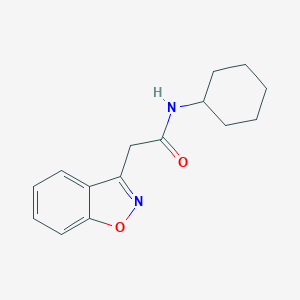
3-bromo-N-(5-chloropyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(5-chloropyridin-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of benzamides and has a molecular formula of C12H8BrClN2O.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(5-chloropyridin-2-yl)benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(5-chloropyridin-2-yl)benzamide have been studied in various in vitro and in vivo models. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer effects. In addition, it has been shown to reduce inflammation in animal models of inflammatory bowel disease. Furthermore, it has been reported to have low toxicity in normal cells, which is an advantage for its potential use in drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-bromo-N-(5-chloropyridin-2-yl)benzamide is its potential as a lead compound for drug development. Its anticancer, anti-inflammatory, and antimicrobial properties make it a promising candidate for further studies. However, one limitation is the lack of information on its pharmacokinetic and pharmacodynamic properties. Further studies are needed to determine the optimal dosage and administration route for this compound.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-N-(5-chloropyridin-2-yl)benzamide. One direction is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to study its pharmacokinetic and pharmacodynamic properties in animal models. Furthermore, it may be useful to investigate its potential as a treatment for other inflammatory conditions, such as rheumatoid arthritis. Overall, 3-bromo-N-(5-chloropyridin-2-yl)benzamide has potential as a lead compound for drug development, and further studies are needed to explore its full therapeutic potential.
Synthesemethoden
The synthesis of 3-bromo-N-(5-chloropyridin-2-yl)benzamide involves a multi-step process. The first step involves the reaction of 5-chloropyridine-2-carboxylic acid with thionyl chloride to form 5-chloropyridine-2-carbonyl chloride. In the second step, the 5-chloropyridine-2-carbonyl chloride is reacted with 3-bromoaniline to form 3-bromo-N-(5-chloropyridin-2-yl)benzamide. The synthesis of this compound has been reported in various research articles, and the purity of the final product can be confirmed using spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(5-chloropyridin-2-yl)benzamide has been studied for its potential applications in drug development. It has been reported to have anticancer, anti-inflammatory, and antimicrobial properties. Several studies have investigated the use of this compound in the treatment of different types of cancer, including breast, lung, and colon cancer. In addition, it has been shown to have potential as an anti-inflammatory agent in the treatment of inflammatory bowel disease. Furthermore, it has been reported to have antimicrobial activity against various bacterial strains.
Eigenschaften
Produktname |
3-bromo-N-(5-chloropyridin-2-yl)benzamide |
|---|---|
Molekularformel |
C12H8BrClN2O |
Molekulargewicht |
311.56 g/mol |
IUPAC-Name |
3-bromo-N-(5-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-3-1-2-8(6-9)12(17)16-11-5-4-10(14)7-15-11/h1-7H,(H,15,16,17) |
InChI-Schlüssel |
UZZLSZZSCCZKHP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















